molecular formula C21H31N3O2 B5882002 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5882002
M. Wt: 357.5 g/mol
InChI Key: XSKUIBNAOHUZQV-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound with a molecular formula of C17H23NO2. This compound is known for its unique structure, which includes a cyclohexene ring, a methoxyphenyl group, and a piperazine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene, followed by dehydrogenation to form cyclohexene.

    Attachment of the Ethyl Group: The ethyl group is introduced through a Friedel-Crafts alkylation reaction, using ethyl chloride and an aluminum chloride catalyst.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group is synthesized by methylation of phenol using dimethyl sulfate.

    Formation of the Piperazine Ring: The piperazine ring is formed through the reaction of ethylenediamine with diethylene glycol.

    Final Coupling Reaction: The final step involves coupling the cyclohexene, ethyl, methoxyphenyl, and piperazine groups through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and automated control systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various receptors and enzymes, including G-protein coupled receptors (GPCRs) and cytochrome P450 enzymes.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can be compared with other similar compounds:

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide: This compound has a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.

    N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide: The presence of a chloro group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-26-20-9-7-19(8-10-20)24-15-13-23(14-16-24)17-21(25)22-12-11-18-5-3-2-4-6-18/h5,7-10H,2-4,6,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKUIBNAOHUZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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